4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with a bromophenyl oxadiazole moiety and a methylphenyl group
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-oxadiazole family have been reported to interact with a variety of biological targets .
Mode of Action
Compounds in the 1,2,4-oxadiazole family are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds in the 1,2,4-oxadiazole family have been reported to affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds in the 1,2,4-oxadiazole family have been reported to have various pharmacokinetic properties .
Result of Action
Similar compounds in the 1,2,4-oxadiazole family have been reported to have various biological and pharmacological activities .
Action Environment
Similar compounds in the 1,2,4-oxadiazol family have been reported to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromophenyl group is introduced via bromination reactions, while the phthalazinone core is synthesized through condensation reactions involving phthalic anhydride and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s pharmacophore elements suggest potential activity against various diseases, making it a subject of interest in drug discovery and development.
Industry: Its unique chemical properties could be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one: Shares the oxadiazole and bromophenyl moieties but lacks the phthalazinone core.
1,2,4-Oxadiazole derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a bromophenyl oxadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZYNSHEWZKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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